molecular formula C10H8ClF2IO B14042557 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one

Cat. No.: B14042557
M. Wt: 344.52 g/mol
InChI Key: PGYMJNUKEXTJFW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of iodine and chlorine atoms to the phenyl ring.

    Difluoromethylation: Addition of the difluoromethyl group to the phenyl ring.

    Ketone Formation: Introduction of the propan-2-one moiety.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one can be compared with other similar compounds, such as:

  • 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one

These compounds share structural similarities but differ in the specific substituents attached to the phenyl ring

Properties

Molecular Formula

C10H8ClF2IO

Molecular Weight

344.52 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-6-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14/h2-4,9-10H,1H3

InChI Key

PGYMJNUKEXTJFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1I)C(F)F)Cl

Origin of Product

United States

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